Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl-
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Overview
Description
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- is a complex organic compound that belongs to the class of salicylamides. This compound is characterized by the presence of a salicylamide core, which is further substituted with a beta-hydroxyethyl group, an iodine atom at the 5-position, and a phenyl group at the 3-position. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- typically involves multiple steps One common synthetic route starts with the iodination of a salicylamide derivative to introduce the iodine atom at the 5-position
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The beta-hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a deiodinated derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Deiodinated derivatives.
Substitution: Nitrated or sulfonated phenyl derivatives.
Scientific Research Applications
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- involves its interaction with specific molecular targets and pathways. The beta-hydroxyethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxyethyl Salicylamide
- Salicylamide
- 5-Iodo Salicylamide
Uniqueness
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- is unique due to the combination of its substituents, which impart distinct chemical and biological properties. The presence of the beta-hydroxyethyl group enhances its solubility and reactivity, while the iodine atom and phenyl group contribute to its stability and potential biological activity.
Properties
CAS No. |
63992-47-2 |
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Molecular Formula |
C15H14INO3 |
Molecular Weight |
383.18 g/mol |
IUPAC Name |
2-hydroxy-N-(2-hydroxyethyl)-5-iodo-3-phenylbenzamide |
InChI |
InChI=1S/C15H14INO3/c16-11-8-12(10-4-2-1-3-5-10)14(19)13(9-11)15(20)17-6-7-18/h1-5,8-9,18-19H,6-7H2,(H,17,20) |
InChI Key |
RJODSWMFHIEXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)I)C(=O)NCCO)O |
Origin of Product |
United States |
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